molecular formula C11H10N2O4 B1349541 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 192204-76-5

1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B1349541
CAS No.: 192204-76-5
M. Wt: 234.21 g/mol
InChI Key: HZTJQCRBOFCVHW-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a chemical compound based on the 1,3-diazinane-2,4,6-trione (barbiturate) core structure, substituted with a 3-methoxyphenyl group at the 1-position. This structure is of significant interest in various scientific research fields. Compounds within this class are frequently investigated as key building blocks or precursors in organic synthesis and medicinal chemistry research for developing novel therapeutic agents . The diazinane-trione scaffold is known to exhibit diverse biological activity, and related structures are studied for their potential pharmacological properties, which may include anticancer or anti-inflammatory effects . The mechanism of action for such compounds often involves interaction with enzymatic targets or modulation of neurotransmitter systems; for instance, some structurally similar convulsant barbiturates are noted for their ability to block the action of inhibitory neurotransmitters like glycine . Researchers value this compound for exploring structure-activity relationships and as a specialized intermediate in synthesizing more complex molecules. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTJQCRBOFCVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367590
Record name 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192204-76-5
Record name 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of barbituric acid with 3-methoxybenzaldehyde under catalytic conditions. This reaction forms a substituted barbiturate via a Knoevenagel condensation mechanism, where the active methylene group of barbituric acid reacts with the aldehyde to form an α,β-unsaturated product.

Detailed Procedure

  • Reactants:

    • Barbituric acid (1 mmol)
    • 3-Methoxybenzaldehyde (1 mmol)
  • Catalyst:

    • Nanocatalysts such as NCP@SiO3PrHMTA have been reported to efficiently catalyze this reaction under mild conditions.
  • Reaction Conditions:

    • Temperature: Approximately 60 °C
    • Solvent: Often solvent-free or minimal solvent conditions; sometimes ethanol or chloroform used for purification
    • Time: 5–12 minutes reaction time reported for high yields.
  • Work-up:

    • After completion (monitored by TLC), the reaction mixture is washed with chloroform to remove the catalyst.
    • The crude product is purified by recrystallization from ethanol to obtain the pure substituted barbiturate.

Reaction Mechanism

The reaction proceeds via:

  • Deprotonation of the methylene group in barbituric acid to form an enolate ion.
  • Nucleophilic attack of the enolate on the aldehyde carbonyl carbon.
  • Elimination of water to form the α,β-unsaturated barbiturate derivative.

Research Findings and Data

Spectroscopic Characterization

The synthesized this compound exhibits characteristic spectroscopic features:

Spectroscopic Method Observed Data (Typical) Assignment
[^1H NMR](pplx://action/followup) 3.79 ppm (s, 3H) Methoxy (-OCH3) protons
7.11–7.85 ppm (m, 4H) Aromatic protons of 3-methoxyphenyl ring
8.26 ppm (s, 1H) Olefinic proton (CH)
11.25 & 11.40 ppm (s, 2H) NH protons of diazinane ring
IR 3240 cm⁻¹ (broad) NH stretching
1738 cm⁻¹ C=O stretching (carbonyl groups)
1595 cm⁻¹ C=C aromatic stretching

These data confirm the presence of the methoxyphenyl substituent and the barbituric acid core.

Yield and Purity

  • Yields of the reaction are reported to be excellent, typically in the range of 94–98% under optimized conditions using nanocatalysts.
  • The product purity is confirmed by recrystallization and spectroscopic analysis.

Comparative Table of Preparation Conditions

Parameter Typical Conditions for this compound Preparation
Starting Materials Barbituric acid, 3-methoxybenzaldehyde
Catalyst NCP@SiO3PrHMTA nanocatalyst or similar
Temperature 60 °C
Reaction Time 5–12 minutes
Solvent Solvent-free or ethanol for recrystallization
Yield 94–98%
Purification Recrystallization from ethanol
Monitoring Thin Layer Chromatography (TLC)

Additional Notes on Preparation

  • The use of nanocatalysts such as NCP@SiO3PrHMTA enhances reaction rates and yields while allowing mild reaction conditions, aligning with green chemistry principles.
  • Alternative catalysts and conditions may include basic or acidic catalysts, but these often require longer reaction times or harsher conditions.
  • The reaction is highly selective for the formation of the N-substituted barbiturate without significant side products.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of drugs targeting specific diseases. Its derivatives are evaluated for their pharmacological profiles and therapeutic potential.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Alkyl substituents (e.g., ethyl in ) reduce melting points and enhance water solubility, whereas aryl groups like 3-methoxyphenyl may reduce solubility but improve membrane permeability .

Triazinane-Triones and Extended Analogues

Triazinane-triones, such as 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (), feature a larger triazinane ring with three aryl groups. These compounds exhibit distinct electronic and crystallographic properties:

Compound Name Structure Melting Point Applications Reference
1,3,5-Tris(4-methoxyphenyl)-triazinane-2,4,6-trione Triazinane core 530–531 K Materials science; hydrogen-bonded networks
Target Compound Diazinane core Not reported Pharmacological potential -

Key Differences :

  • The diazinane ring (6-membered) in barbiturates vs. triazinane (6-membered with three nitrogen atoms) alters resonance stability and hydrogen-bonding capacity.
  • Triazinane derivatives form extensive hydrogen-bonded networks in crystals (e.g., planar arrangements in ), whereas barbiturates often exhibit chair conformations .

Functionalized Derivatives at the 5-Position

Substituents at the 5-position of diazinane-triones significantly influence bioactivity:

Compound Name Substituent (Position) Molecular Weight Notable Features Reference
5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione Chloro-methoxyphenyl methylidene (5) 280.66 Extended conjugation; antimicrobial potential
5-(1,3-Dioxoisoindolin-2-yl)-1,3-diazinane-2,4,6-trione Phthalimide (5) ~289.2* PROTAC candidates for protein degradation

Comparison Insights :

  • The target compound’s 1-position substitution avoids steric hindrance at the 5-position, which is critical for binding in many barbiturate drugs .
  • Methylidene or phthalimide groups at the 5-position () introduce planar moieties that enhance π-stacking interactions, relevant in enzyme inhibition .

Physicochemical and Computational Data

Lipophilicity (logP) and hydrogen-bonding metrics are critical for pharmacokinetics:

Compound Type logP Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound ~1.3* 2 7
Amobarbital 1.1 2 6
5-Chloro-4-methoxyphenyl derivative 1.32 2 7

Trends :

  • Methoxy and aryl groups increase logP, suggesting improved blood-brain barrier penetration compared to alkylated barbiturates .
  • High hydrogen-bond acceptor counts (e.g., 7 in ) correlate with solubility challenges but may enhance target specificity .

Biological Activity

1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C10H10N2O3C_{10}H_{10}N_2O_3. Its diazinane core structure is characterized by the presence of multiple functional groups that enhance its reactivity and biological activity.

Structural Features

FeatureDescription
Core Structure Diazinane ring
Substituents Methoxy group on phenyl ring
Functional Groups Carbonyls and nitrogen atoms

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains. The compound may inhibit bacterial growth by disrupting cellular processes or by acting as an enzyme inhibitor.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involved include:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Interference with cellular signaling pathways

The mechanism of action involves binding to specific enzymes or receptors within the cancer cells, thereby modulating their activity. This interaction can lead to the inhibition of critical pathways involved in cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results showed:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) : Ranged from 10 to 50 µg/mL
  • : The compound exhibited significant antibacterial activity.

Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines. Key findings included:

  • Cell Lines Used : MCF-7 and MDA-MB-231
  • IC50 Values : Approximately 25 µM for MCF-7 cells
  • Mechanism : Induction of apoptosis through caspase activation.

Research Findings Summary

The biological activity of this compound is promising based on current research. Its potential applications in medicine could lead to the development of new therapeutic agents targeting infections and cancer.

Comparative Table of Biological Activities

Activity TypeEfficacy LevelMechanism
AntimicrobialModerateEnzyme inhibition
AnticancerHighApoptosis induction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted aldehydes and diazinane-trione precursors. For example, analogous compounds like 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione are synthesized using lithium dibenzylamide as a base and 4-methoxyphenyl isothiocyanate in diethyl ether, followed by recrystallization from acetone . Key parameters include solvent choice (e.g., ether or methanol), temperature (ambient to reflux), and catalyst selection. Optimization often employs Design of Experiments (DoE) to balance yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., methoxyphenyl groups) and hydrogen bonding in the diazinane core .
  • X-ray Crystallography : Determines crystal packing and intermolecular interactions (e.g., π-π stacking in analogs like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione) .
  • HPLC : Validates purity (>95%) by reverse-phase methods with UV detection at 254 nm .

Q. How does the methoxyphenyl substituent influence the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : The electron-donating methoxy group enhances electrophilic substitution at the phenyl ring. For example, in related compounds, fluorophenyl analogs undergo nucleophilic substitution at the fluorine site, while methoxy groups stabilize intermediates in oxidation reactions . Kinetic studies using UV-Vis spectroscopy and DFT calculations can map reaction pathways .

Advanced Research Questions

Q. What computational strategies are employed to predict reaction mechanisms or design derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Used to model transition states and activation energies for reactions like cyclization or oxidation. For instance, reaction path searches with COSMO-RS solvation models optimize solvent effects .
  • Molecular Docking : Screens derivatives for enzyme inhibition (e.g., triazine-based analogs targeting dihydrofolate reductase) .
  • Machine Learning : Predicts synthetic yields using datasets of reaction conditions and outcomes .

Q. How do structural variations (e.g., substituent position on the phenyl ring) affect crystallinity and solubility?

  • Methodological Answer :

  • Crystal Engineering : Substituents like methoxy or fluorine alter packing efficiency. For example, 5-(3,4-dimethoxybenzylidene) derivatives form triclinic crystals (space group P1) with π-π interactions between aromatic rings .
  • Solubility Studies : LogP values (calculated via ChemAxon) and Hansen solubility parameters guide solvent selection. Polar substituents (e.g., -OH) increase aqueous solubility, as seen in 1,3,5-tris(2-hydroxyethyl) analogs .

Q. What experimental designs resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) to compare enzyme inhibition across labs .
  • Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify outliers. For example, discrepancies in cytotoxicity may arise from impurity levels >5% .

Key Considerations for Researchers

  • Safety : Handle with gloveboxes due to potential irritancy (analogs like 5-ethyl-1-(2-fluorobenzoyl) derivatives require PPE) .
  • Data Reproducibility : Archive raw spectral data (e.g., .dx NMR files) and crystallographic .cif files in public repositories .

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